molecular formula C13H13NO4 B068546 ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate CAS No. 171091-84-2

ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate

Cat. No. B068546
CAS RN: 171091-84-2
M. Wt: 247.25 g/mol
InChI Key: VKVHNBAEBJPLJN-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate is a chemical compound . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . These molecules play a main role in cell biology and have attracted increasing attention for their potential as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

The synthesis of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate involves several steps. In one method, an intermediate was heated in a solution of ethanolic HCl, which resulted in a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer . The corresponding 6-methoxyindole isomer was separated from the mixture through facile crystallization . Another method involved the condensation of ethyl 3-formyl-1H-indole-2-carboxylate with the active methylene group of 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives .


Molecular Structure Analysis

The molecular formula of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate is C13H13NO4. Its molecular weight is 247.25 g/mol.


Chemical Reactions Analysis

Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions. For instance, it can be used to prepare various aplysinopsin and β-carboline thiohydantoin analogues by condensation with the active methylene group of 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives .

properties

IUPAC Name

ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)12-10(7-15)9-5-4-8(17-2)6-11(9)14-12/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVHNBAEBJPLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601350
Record name Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate

CAS RN

171091-84-2
Record name Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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